molecular formula C14H20FNO2S B270461 N-cyclooctyl-3-fluorobenzenesulfonamide

N-cyclooctyl-3-fluorobenzenesulfonamide

Cat. No. B270461
M. Wt: 285.38 g/mol
InChI Key: GGMXEVMKTQXOMS-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-fluorobenzenesulfonamide (CFBS) is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-cyclooctyl-3-fluorobenzenesulfonamide acts by binding to specific sites on ion channels, blocking their function. This mechanism of action has been studied extensively, and has led to the development of more selective and potent analogs of N-cyclooctyl-3-fluorobenzenesulfonamide.
Biochemical and Physiological Effects:
N-cyclooctyl-3-fluorobenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to affect ion channel function, neurotransmitter release, and muscle contraction. It has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-3-fluorobenzenesulfonamide for lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more specific and controlled manner. However, N-cyclooctyl-3-fluorobenzenesulfonamide also has limitations, such as its potential toxicity and the need for specialized equipment and techniques for handling and administering the compound.

Future Directions

There are many potential future directions for research on N-cyclooctyl-3-fluorobenzenesulfonamide. One area of interest is in the development of more selective and potent analogs of N-cyclooctyl-3-fluorobenzenesulfonamide, which could have even greater applications in scientific research. Another area of interest is in the development of therapeutic agents based on the biochemical and physiological effects of N-cyclooctyl-3-fluorobenzenesulfonamide. Additionally, there is potential for using N-cyclooctyl-3-fluorobenzenesulfonamide as a tool for studying other biological processes beyond ion channels.

Synthesis Methods

The synthesis of N-cyclooctyl-3-fluorobenzenesulfonamide involves the reaction of cyclooctylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base catalyst. This method has been optimized to produce high yields of pure N-cyclooctyl-3-fluorobenzenesulfonamide, making it a reliable source for laboratory experiments.

Scientific Research Applications

N-cyclooctyl-3-fluorobenzenesulfonamide has been found to have a wide range of applications in scientific research. One of the most promising applications is in the study of ion channels, which are involved in a variety of physiological processes such as muscle contraction and nerve signaling. N-cyclooctyl-3-fluorobenzenesulfonamide has been shown to selectively block certain types of ion channels, making it a valuable tool for studying their function.

properties

Product Name

N-cyclooctyl-3-fluorobenzenesulfonamide

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

N-cyclooctyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H20FNO2S/c15-12-7-6-10-14(11-12)19(17,18)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,16H,1-5,8-9H2

InChI Key

GGMXEVMKTQXOMS-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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